molecular formula C13H16N2 B13969622 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 59007-81-7

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Cat. No.: B13969622
CAS No.: 59007-81-7
M. Wt: 200.28 g/mol
InChI Key: WVRAQQPUJFZJIW-UHFFFAOYSA-N
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Description

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused azepine and benzimidazole ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of both azepine and benzimidazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

59007-81-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-10-6-5-7-11-13(10)14-12-8-3-2-4-9-15(11)12/h5-7H,2-4,8-9H2,1H3

InChI Key

WVRAQQPUJFZJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N3CCCCCC3=N2

Origin of Product

United States

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